molecular formula C25H28O7 B114002 Kushenol X

Kushenol X

Cat. No.: B114002
M. Wt: 440.5 g/mol
InChI Key: ZJRPDIPXWGIHRB-SBCNVUAESA-N
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Mechanism of Action

Target of Action

Kushenol X, a flavonoid compound isolated from the roots of Sophora flavescens, primarily targets β-glucuronidase and human carboxylesterase 2 (hCE2) . It also exhibits inhibitory activity against Sodium-dependent glucose cotransporter 2 (SGLT2) . These targets play crucial roles in various biological processes, including carbohydrate metabolism and drug metabolism.

Mode of Action

This compound interacts with its targets by inhibiting their activities. Specifically, it inhibits β-glucuronidase and hCE2 with IC50s of 2.07 μM and 3.05 μM, respectively . The inhibition of these enzymes can lead to changes in the metabolic processes they are involved in.

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the activation of STAT1, STAT6, and NF-κB in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in the LPS-stimulated RAW264.7 macrophages . The upregulation of Nrf2 transcription activities by this compound in the LPS-stimulated RAW264.7 macrophages is responsible for the upregulation of HO-1 expression and its activity .

Result of Action

This compound has demonstrated anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators, including NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . In HaCaT cells, this compound prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system involving glutathione, superoxide dismutase, and catalase .

Action Environment

It is known that this compound exhibits its effects in various cellular environments, such as lps-stimulated raw2647 macrophages and tert-butyl hydroperoxide (tBHP)-induced oxidative stress in HaCaT cells .

Chemical Reactions Analysis

Kushenol X undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like chloroform, dichloromethane, and ethyl acetate . Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound .

Properties

IUPAC Name

(2R,3R)-2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,23,25-29,31H,3,6,9H2,1-2,4H3/t14?,23-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJRPDIPXWGIHRB-SBCNVUAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the significance of discovering new SGLT2 inhibitors from natural sources like Sophora flavescens?

A1: Discovering new SGLT2 inhibitors from natural sources like Sophora flavescens is significant for several reasons.

  • Traditional medicine: Sophora flavescens, also known as Ku Shen, has a long history of use in traditional Chinese medicine [, ]. Identifying the active compounds responsible for its therapeutic effects could lead to the development of new drugs with potentially fewer side effects.

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